TD139
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Olitigaltin ejerce sus efectos al inhibir la galectina-3, una lectina de unión a β-galactósido involucrada en varios procesos celulares. Al unirse a la galectina-3, olitigaltin evita su interacción con las proteínas glicosiladas, inhibiendo así la activación de los macrófagos y el reclutamiento de miofibroblastos, que son centrales en el desarrollo de la fibrosis . Esta inhibición conduce a una reducción de la fibrosis y los procesos patológicos asociados .
Análisis Bioquímico
Biochemical Properties
TD139 has been shown to interact with Galectin-3, a β-galactoside-binding lectin . It binds to human Galectin-3 with high affinity but has lower affinity towards mouse and rat homologs . This interaction is crucial in its role as an inhibitor, affecting the function of Galectin-3 .
Cellular Effects
This compound has been shown to exhibit effects on key cell types involved in IPF: it modulates macrophage phenotype and Galectin-3 expression, reduces the effects of key profibrotic growth factors that act on myofibroblasts, and inhibits epithelial–mesenchymal transition . In patients with IPF, this compound was shown to suppress Galectin-3 expression on bronchoalveolar lavage macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Galectin-3. A single amino acid change corresponding to A146 in human Galectin-3 is sufficient for the observed reduction in the binding affinity of this compound . This binding interaction is crucial for its inhibitory effect on Galectin-3 .
Temporal Effects in Laboratory Settings
In a phase 1/2a clinical study, this compound was administered once daily for 14 days . It was well tolerated with no significant treatment-related side-effects. This compound was rapidly absorbed, with mean time taken to reach maximum plasma concentration values ranging from 0.6 to 3 hours and a plasma half-life of 8 hours .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the search results, it has been shown that genetic targeting or pharmacological inhibition of Galectin-3, which this compound does, dampens microglia reactivity and delays retinal degeneration in mouse models .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the search results. It is known that this compound inhibits Galectin-3, which has been associated with a spectrum of fibrotic diseases .
Transport and Distribution
This compound is well distributed in the body after administration. The concentration of this compound in the lung was found to be more than 567-fold higher than in the blood, with systemic exposure predicting exposure in the target compartment .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. Galectin-3, the target of this compound, is found in both intracellular milieu and extracellular space .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de olitigaltin implica la formación de una estructura de bis-galactopiranosil sulfano. Los pasos clave incluyen la glicosilación de unidades de galactopiranosil con una porción de triazol y la posterior formación del enlace sulfano . Las condiciones de reacción generalmente implican el uso de un solvente adecuado, como la dimetilformamida, y un catalizador, como el ácido trifluorometanosulfónico, para facilitar la reacción de glicosilación .
Métodos de Producción Industrial
La producción industrial de olitigaltin probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución, para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones
Olitigaltin experimenta diversas reacciones químicas, que incluyen:
Oxidación: Olitigaltin se puede oxidar para formar los correspondientes sulfoxidos y sulfonas.
Reducción: La reducción de olitigaltin puede conducir a la formación de derivados de tiol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar nucleófilos como aminas y tioles en condiciones básicas.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados de tiol y varios derivados de triazol sustituidos .
Comparación Con Compuestos Similares
Compuestos Similares
GB0139: Un inhibidor de la galectina-3 desarrollado por Galecto Biotech con mecanismos de acción similares.
Singularidad
Olitigaltin es único debido a su estructura específica de bis-galactopiranosil sulfano, que proporciona alta afinidad y selectividad para la galectina-3. Esta singularidad estructural contribuye a sus potentes efectos inhibitorios y potencial terapéutico .
Propiedades
IUPAC Name |
(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-2-[(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N6O8S/c29-15-5-1-3-13(7-15)17-9-35(33-31-17)21-23(39)19(11-37)43-27(25(21)41)45-28-26(42)22(24(40)20(12-38)44-28)36-10-18(32-34-36)14-4-2-6-16(30)8-14/h1-10,19-28,37-42H,11-12H2/t19-,20-,21+,22+,23+,24+,25-,26-,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIDGBAHDZEYMT-MQFIMZJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4C(C(C(C(O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)S[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F2N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450824-22-2 | |
Record name | Olitigaltin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450824222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TD-139 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12895 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OLITIGALTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Y0GUO72B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.